Predicted Lipophilicity (XLogP3) vs. Unsubstituted Pyrazole-Morpholine Analogs
The computed XLogP3 of a structurally related compound bearing the identical 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl core is 1.3 [1]. In contrast, the core-unsubstituted analog 3-(1H-pyrazol-4-yl)morpholine has an estimated XLogP3 of approximately -0.2 to 0.1 based on structural prediction . The introduction of the ethyl and dimethyl substituents on the pyrazole ring increases lipophilicity by roughly 1.2–1.5 log units, which can significantly improve membrane permeability and target engagement in cellular assays.
Target ~1.3 vs unsubstituted ~-0.2–0.1
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.3 (derived from PubChem CID 5375374, (2E)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid as representative core) |
| Comparator Or Baseline | 3-(1H-pyrazol-4-yl)morpholine: estimated XLogP3 ~ -0.2 to 0.1 |
| Quantified Difference | ΔXLogP3 ≈ +1.2 to +1.5 |
| Conditions | Computed using XLogP3 algorithm; PubChem data |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and cellular target engagement, making this scaffold more attractive for intracellular target screening.
- [1] PubChem CID 5375374. (2E)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid. Computed Properties: XLogP3 = 1.3. View Source
